1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl, isopropyl, and pyridinyl carboxamide groups. Its molecular formula is C20H22N6O, with a molecular weight of 362.43 g/mol. This scaffold is frequently explored in medicinal chemistry due to its structural versatility and capacity to interact with biological targets like kinases and G-protein-coupled receptors .
Properties
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-pyridin-4-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-10(2)14-9-13(15-11(3)21-22(4)16(15)20-14)17(23)19-12-5-7-18-8-6-12/h5-10H,1-4H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVSKSIJNMEXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a pyrazolo-pyridine core. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against various cancer cell lines, including breast and lung cancer cells .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism : It is suggested that the compound can modulate neuroinflammatory pathways, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Case Study : Research published in Neuroscience Letters highlighted the protective effects of similar pyrazolo-pyridine derivatives on neuronal cells subjected to oxidative stress .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against several pathogens:
- Mechanism : Its action mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
- Case Study : A comparative study showed that derivatives of this compound exhibited potent activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Activity Level | Observations |
|---|---|---|
| 1,3-dimethyl derivative | High | Effective against cancer cells |
| N-(pyridin-4-yl) variant | Moderate | Neuroprotective effects noted |
| Propan-2-yl modification | Variable | Enhanced antimicrobial activity |
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Insights :
- Pyridin-4-yl vs.
- Isopropyl vs. Thiophene/Thioglycolic Groups : Isopropyl substituents increase lipophilicity (logP ~3.2), whereas thiophene or sulfone-containing analogs (e.g., ) exhibit higher polarity, affecting solubility and metabolic pathways.
Mechanistic Insights :
- The parent compound’s nanomolar JAK2 inhibition correlates with its pyridin-4-yl group’s ability to occupy the ATP-binding pocket, as confirmed by X-ray crystallography .
- Thiophene-containing analogs (e.g., ) show enhanced ion channel modulation due to sulfur’s electronic effects, while furan derivatives (e.g., ) exhibit π-π interactions with aromatic residues in protein targets.
Key Challenges :
- Regioselectivity in cyclization steps (addressed via microwave-assisted synthesis ).
- Purification of polar intermediates using HPLC (≥95% purity) .
Pharmacokinetic and Physicochemical Properties
Insights :
- Lower logP and higher solubility in sulfone-containing analogs (e.g., ) correlate with reduced CYP3A4-mediated metabolism, extending half-life.
- The parent compound’s moderate solubility necessitates prodrug strategies for oral administration.
Biological Activity
1,3-Dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅O |
| Molecular Weight | 353.42 g/mol |
| CAS Number | 1324092-58-1 |
The compound exhibits several biological activities attributed to its structural features. The pyrazolo[3,4-b]pyridine scaffold is known for its ability to interact with various biological targets:
- Protein Kinase Inhibition : It has been reported as a selective inhibitor of several kinases, including p38α MAPK and GSK-3, which play crucial roles in cell signaling and disease progression .
- Antimicrobial Activity : Recent studies have demonstrated its effectiveness against Mycobacterium tuberculosis. In vitro assays showed that derivatives of this compound exhibit promising antituberculotic activity .
Anticancer Properties
The compound has been investigated for its anticancer properties. Research indicates that modifications to the pyrazolo[3,4-b]pyridine structure can enhance antiproliferative activity against various cancer cell lines:
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- Findings :
Psychopharmacological Activity
There is emerging evidence suggesting that this compound may also possess psychopharmacological properties. Its potential as a selective A1 adenosine receptor inhibitor has been explored, indicating possible applications in treating neurological disorders .
Case Study 1: Antitubercular Activity
A study conducted by Rao et al. synthesized a series of pyrazolo[3,4-b]pyridines and evaluated their activity against Mycobacterium tuberculosis. The study reported that specific substitutions on the pyrazolo ring enhanced the compound's efficacy against the H37Rv strain of M. tuberculosis. The most active derivatives exhibited an MIC (Minimum Inhibitory Concentration) below 1 µg/mL, showcasing their potential as antitubercular agents .
Case Study 2: Anticancer Efficacy
In a comparative study on various derivatives of pyrazolo[3,4-b]pyridine, compounds were tested for their antiproliferative effects on different cancer cell lines. The results indicated that certain modifications led to enhanced activity against MCF-7 cells with IC50 values reaching as low as 0.5 µM. These findings suggest a structure-activity relationship that can guide future drug design efforts in oncology .
Q & A
Q. What are the key synthetic pathways for 1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
Q. How can regioselectivity challenges during pyrazolo[3,4-b]pyridine core formation be addressed?
Regioselectivity is influenced by electronic and steric effects. Computational modeling (DFT calculations) predicts favorable sites for cyclization. Experimentally, substituent pre-organization (e.g., introducing electron-withdrawing groups) directs reactivity. For example, using methyl groups at positions 1 and 3 reduces steric hindrance, enhancing yield by 15–20% .
Q. How can computational methods predict target binding modes for this compound?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase ATP-binding pockets. Key interactions include:
- Hydrogen bonding between the carboxamide group and kinase backbone (e.g., CDK2 Glu81).
- Hydrophobic packing of the isopropyl group in the kinase’s hydrophobic cleft. Validation via co-crystallization (using SHELX suites) confirms predicted binding poses .
Methodological Guidance
Optimizing reaction conditions for high-purity synthesis:
- Temperature Control : Gradual heating (e.g., 5°C/min) during cyclocondensation reduces side-product formation.
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for cross-coupling steps; CuI improves yields by 10–15% in aryl aminations .
- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) for >99% purity in bioactive assays .
Interpreting contradictory NMR data for purity assessment:
- Impurity Peaks : Residual DMF (δ 2.7–2.9 ppm) indicates incomplete washing. Address via repeated hexane/EtOAc partitioning.
- Diastereomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers if stereocenters form during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
